molecular formula C9H9Br B7770124 1-(Bromomethyl)-2-ethenylbenzene CAS No. 31134-43-7

1-(Bromomethyl)-2-ethenylbenzene

Cat. No.: B7770124
CAS No.: 31134-43-7
M. Wt: 197.07 g/mol
InChI Key: IZXSWEQCVDBMOL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Addition: 1,2-Dibromo-1-(bromomethyl)-2-ethenylbenzene.

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-2-ethenylbenzene is unique due to the presence of both bromomethyl and ethenyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and industry.

Biological Activity

1-(Bromomethyl)-2-ethenylbenzene, also known as bromomethyl styrene, is an organic compound with the chemical formula C9H9Br. It is a member of the brominated aromatic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological implications, and potential therapeutic applications.

This compound is characterized by the presence of a bromomethyl group attached to a vinylbenzene structure. Its molecular weight is approximately 201.08 g/mol. The compound exhibits lipophilic properties, which can influence its bioavailability and interaction with biological systems.

PropertyValue
Molecular FormulaC9H9Br
Molecular Weight201.08 g/mol
Log P (octanol-water)3.71
SolubilityModerately soluble in organic solvents

Antimicrobial Activity

Research indicates that brominated compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and liver cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further development in cancer therapy.

Case Study: Cytotoxicity Assessment

A cytotoxicity assay was performed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method on HepG2 liver cancer cells:

CompoundIC50 (µg/ml)
This compound250 ± 15

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects at relatively low concentrations.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated potential carcinogenic effects associated with brominated compounds. The compound's interactions with cytochrome P450 enzymes suggest that it may influence metabolic pathways, leading to the formation of reactive metabolites that could pose risks to human health.

Environmental Impact

As a brominated compound, this compound may have implications for environmental toxicity. Brominated flame retardants are known for their persistence in the environment and potential bioaccumulation in aquatic organisms. Regulatory assessments are necessary to evaluate the environmental fate and ecological risks associated with this compound.

Properties

IUPAC Name

1-(bromomethyl)-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSWEQCVDBMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501148
Record name 1-(Bromomethyl)-2-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31134-43-7
Record name 1-(Bromomethyl)-2-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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